molecular formula C23H14N2O4S B2705348 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-41-3

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2705348
CAS No.: 361478-41-3
M. Wt: 414.44
InChI Key: AOHJAWXNYZPYAD-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a chromene carboxamide structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory and anti-tubercular properties

Cellular Effects

Benzothiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzothiazole derivatives have been reported to exhibit inhibitory activity against Mycobacterium tuberculosis , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of benzothiazole and chromene structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O4S/c26-17-11-13(9-10-15(17)23-25-16-6-2-4-8-21(16)30-23)24-22(28)20-12-18(27)14-5-1-3-7-19(14)29-20/h1-12,26H,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHJAWXNYZPYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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